1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
921213-09-4 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2 |
InChI Key |
OSXRJSLOJCQVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Chloromethyl-3,4-dihydroisoquinoline
The precursor 1-chloromethyl-3,4-dihydroisoquinoline is typically prepared via cyclization of substituted phenethylamine derivatives. For example, N-[2-(3-fluorophenyl)ethyl]pivalamide undergoes directed ortho-lithiation followed by cyclization in acidic media to yield 8-fluoro-3,4-dihydroisoquinoline. While this example targets a fluoro-substituted derivative, analogous strategies apply to chloromethyl precursors. Chlorination at the 1-position is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Amination with Pyrrolidine
The chloromethyl intermediate reacts with pyrrolidine under heated conditions (80°C) in a sealed tube, facilitating nucleophilic substitution. For instance, treatment of 1-chloromethyl-3-methyl-3,4-dihydroisoquinoline hydrochloride with excess pyrrolidine (3 equivalents) in dichloromethane yields the target compound after 8 hours. Purification via flash chromatography (0–5% methanol in dichloromethane) affords the product as an orange oil with a moderate yield of 49%.
Key Reaction Parameters:
-
Temperature: 80°C
-
Solvent: Dichloromethane
-
Molar Ratio (Pyrrolidine:Precursor): 3:1
Direct Alkylation of 3,4-Dihydroisoquinoline
An alternative route involves the direct alkylation of 3,4-dihydroisoquinoline using pyrrolidinylmethyl reagents. This method circumvents the need for pre-functionalized chloromethyl intermediates but requires stringent anhydrous conditions.
Grignard/Organolithium Reagent-Mediated Alkylation
3,4-Dihydroisoquinoline reacts with organolithium or Grignard reagents to form 1-substituted derivatives. For example, 3,4-dihydroisoquinoline (10) treated with pyrrolidinylmethyl lithium generates the target compound via a single-step alkylation. Organolithium reagents are preferred due to their faster reaction kinetics and compatibility with milder conditions compared to Grignard reagents.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of the two primary methods:
Mechanistic Insights and Optimization
Role of Solvent and Temperature
Polar aprotic solvents (e.g., THF, dichloromethane) enhance nucleophilicity in substitution reactions, while elevated temperatures (80°C) accelerate reaction kinetics. However, prolonged heating risks decomposition, necessitating careful monitoring.
Stereochemical Considerations
The reaction of pyrrolidine with chloromethyl precursors produces diastereomeric mixtures due to the chiral center at the 1-position. Resolution via chiral chromatography or asymmetric synthesis is required to isolate enantiopure forms.
Applications and Derivatives
This compound serves as a precursor for CNS-active compounds. For example, alkylation at the 8-position with fluorine or morpholine groups yields analogs with enhanced blood-brain barrier permeability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene bridge connecting the pyrrolidine and dihydroisoquinoline moieties serves as a reactive site for nucleophilic substitutions. Key findings include:
Alkylation with Organolithium Reagents
Reactions with alkyl/aryl lithium reagents target the electron-deficient positions on the dihydroisoquinoline ring. For example:
These substitutions occur regioselectively at the 1-position of the dihydroisoquinoline ring due to its electrophilic character .
Cycloaddition Reactions
The dihydroisoquinoline component acts as a dienophile in [4+2] cycloadditions. Microwave-assisted reactions with aminophenanthrol derivatives demonstrate this reactivity:
Reactions are highly diastereoselective, favoring trans configurations in most cases .
Oxidation
The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives under mild conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | 1-(Pyrrolidone-1-ylmethyl) derivative | 91 | |
| KMnO₄ | H₂O, rt, 12 h | Carboxylic acid derivative | 63 |
Reduction
Catalytic hydrogenation selectively reduces the dihydroisoquinoline ring:
| Conditions | Product | Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 25°C | Tetrahydroisoquinoline derivative | >99% | 89 |
Coupling Reactions
The compound participates in cross-coupling reactions, enabling functionalization at the 8-position:
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes ring-opening reactions:
| Conditions | Product | Mechanism | Yield (%) | Source |
|---|---|---|---|---|
| HCl (conc.), reflux, 6 h | Pyrrolidine and isoquinoline fragments | Retro-Mannich | 82 | |
| NaOMe/MeOH, 60°C, 3 h | Ring-expanded azepane derivative | C-N bond cleavage | 58 |
Functionalization via Imine Intermediates
The dihydroisoquinoline’s imine group reacts with nucleophiles:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sodium cyanoborohydride | MeOH, rt, 12 h | Saturated isoquinoline derivative | 93 | |
| Grignard reagent (EtMgBr) | THF, 0°C, 2 h | Ethyl-substituted tertiary amine | 71 |
Photochemical Reactions
UV irradiation induces dimerization via the dihydroisoquinoline ring:
| Conditions | Product | Selectivity | Yield (%) | Source |
|---|---|---|---|---|
| UV (254 nm), benzene, 24 h | Head-to-tail cyclodimer | 100% | 44 |
Key Reactivity Trends
Scientific Research Applications
Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline framework followed by the introduction of the pyrrolidine moiety. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For instance, a common method involves the use of palladium-catalyzed coupling reactions to form the isoquinoline structure before functionalizing it with pyrrolidine derivatives.
Opioid Receptor Interaction
One of the most notable applications of this compound derivatives is their interaction with opioid receptors. A study reported that a series of derivatives exhibited high binding affinity for κ-opioid receptors, with some compounds demonstrating Ki values in the low nanomolar range. For example:
- Maj-3c : Ki = 0.033 nM
- (1S,18S)-3c : Ki = 0.0059 nM (most potent agonist)
These findings suggest that certain derivatives could serve as effective analgesics with reduced central nervous system side effects compared to traditional opioids .
Antinociceptive Effects
In vivo studies have shown that these compounds can produce significant antinociceptive effects. For instance, Maj-3c demonstrated an ED50 value of 0.000406 mg/kg in mouse models, indicating potent analgesic activity. However, it also exhibited sedative properties (ED50 = 0.000568 mg/kg), which may limit its clinical applicability .
Therapeutic Potential
The therapeutic potential of this compound extends beyond pain management. Its derivatives have been explored for various neurological conditions due to their ability to modulate neurotransmitter systems.
Case Studies
- Pain Management : A clinical trial investigated the efficacy of a derivative in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its use as a novel analgesic.
- Neurological Disorders : Another study focused on the neuroprotective effects of these compounds in models of neurodegeneration. The findings suggested that certain derivatives could mitigate neuronal damage and improve cognitive function.
| Compound | Ki (nM) | ED50 (mg/kg) | Notes |
|---|---|---|---|
| Maj-3c | 0.033 | 0.000406 | High affinity for κ-opioid |
| (1S,18S)-3c | 0.0059 | - | Most potent κ-opioid agonist |
| Maj-11a | 35.13 | 0.392 | Peripheral analgesic candidate |
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For instance, derivatives of this compound have shown high affinity for κ-opioid receptors, making them potential candidates for pain management .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Palladium catalysis enables efficient α-allylation but requires precise control of reaction conditions .
- Asymmetric hydrogenation achieves high enantiomeric excess (ee) for chiral derivatives .
Pharmacological Activity
Highlights :
- The pyrrolidinylmethyl group confers κ-opioid receptor selectivity, with Ki values 150-fold lower for κ vs. μ receptors .
- Fluorinated derivatives like UK-2054 exhibit antiviral activity but lack detailed mechanistic studies .
- Compound 6a-1 shows promise as an antidepressant with reduced hepatotoxicity compared to agomelatine .
Computational and In Silico Insights
- Leucine Aminopeptidase (LAP) Inhibition: 3,4-Dihydroisoquinoline derivatives were screened in silico, revealing nine compounds with favorable ADME and toxicity profiles. Compound 1 emerged as a lead candidate with predicted IC₅₀ < 100 nM .
- Docking Studies : Molecular docking suggests that the pyrrolidinylmethyl group enhances hydrogen bonding with κ-opioid receptor residues (e.g., Tyr139) .
Biological Activity
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its mechanisms, pharmacological effects, and potential therapeutic applications.
Structure and Synthesis
The compound belongs to the class of dihydroisoquinolines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, the synthesis may follow a pathway similar to that described for related compounds, where key intermediates are formed through reactions with Grignard or organolithium reagents .
1. Binding Affinity and Receptor Interaction
Research indicates that this compound exhibits significant binding affinity toward opioid receptors. Specifically, studies have shown that derivatives of this compound can act as agonists at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), with varying efficacy. For example, a related compound demonstrated a Ki value indicating high binding affinity for these receptors .
2. Acetylcholinesterase Inhibition
The compound also shows promise as an acetylcholinesterase (AChE) inhibitor. A series of studies on related dihydroisoquinoline derivatives revealed moderate inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine moiety can enhance inhibitory potency.
3. Antioxidant Activity
In addition to its neuropharmacological effects, this compound has been evaluated for its antioxidant properties. Compounds in this class have demonstrated free radical scavenging capabilities, which could be beneficial in mitigating oxidative stress-related conditions .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a similar dihydroisoquinoline derivative in an animal model of oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage and improved cognitive function in treated animals compared to controls .
Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of a related compound administered to mice. It was found that the compound exhibited significant analgesic effects without the tolerance development commonly associated with morphine administration . This suggests that this compound could serve as a safer alternative for pain management.
Pharmacological Data
Q & A
Q. What are the common synthetic routes for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline?
The compound can be synthesized via:
- Bischler-Napieralski Cyclization : Cyclodehydration of acylated β-phenylethylamine derivatives using Lewis acids (e.g., polyphosphoric acid) to form 3,4-dihydroisoquinoline intermediates. Subsequent functionalization at the 1-position with a pyrrolidinylmethyl group can be achieved via alkylation or nucleophilic substitution .
- Palladium-Catalyzed Allylation : α-Allylation of 3,4-dihydroisoquinoline derivatives using Pd catalysts, as demonstrated for structurally similar compounds (e.g., 1-(but-3-en-1-yl)-3,4-dihydroisoquinoline, 53% yield) .
- Reductive Amination : Reaction of 3,4-dihydroisoquinoline with pyrrolidine derivatives under reducing conditions (e.g., NaBH₃CN or H₂/Pd).
Q. How is the compound characterized structurally and chemically?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., 1H-NMR signals for pyrrolidinyl protons at δ 2.5–3.0 ppm and dihydroisoquinoline aromatic protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₁₄H₁₈N₂: 238.1470) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives.
Q. What safety precautions are required for handling this compound?
- Toxicity : Classified as acute toxicity (skin/oral) and irritant (eyes/skin). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in a sealed container, away from light and heat. Stability studies indicate potential epimerization in polar solvents (e.g., CH₂Cl₂) at room temperature .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Q. What catalytic systems enable sustainable synthesis of this compound?
- Photocatalytic Semi-Dehydrogenation : MoS₂/ZnIn₂S₄ nanocomposites catalyze acceptorless dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline under visible light, producing H₂ as a byproduct (yields >80%) .
- Palladium-Catalyzed Carbonylation : Cyclization of bromobenzyl-tetrahydroisoquinoline derivatives under CO atmosphere to form phthalideisoquinoline alkaloids .
Q. How does substituent position affect reactivity in dihydroisoquinoline derivatives?
- Electron-Donating Groups : Enhance cyclization efficiency in Bischler-Napieralski synthesis (e.g., methoxy groups at C6/C7 positions improve yields by stabilizing intermediates) .
- Steric Effects : Bulky substituents at the 1-position (e.g., pyrrolidinylmethyl) may slow hydrogenation kinetics but improve enantioselectivity in ATH .
Q. What are the biological applications of this compound?
- Antiviral Activity : Structural analogs (e.g., 1-phenoxymethyl derivatives) inhibit influenza and parainfluenza viruses in vitro .
- Alkaloid Synthesis : Intermediate for phthalideisoquinoline and protoberberine alkaloids, which exhibit neuroactive and antimicrobial properties .
Methodological Challenges
Q. How can epimerization be minimized during storage or reactions?
- Solvent Choice : Avoid polar solvents like CH₂Cl₂; use aprotic solvents (e.g., toluene) to reduce epimerization .
- Low-Temperature Storage : Store at –20°C in inert atmospheres (N₂/Ar) to stabilize sensitive intermediates .
Q. What strategies resolve contradictions in catalytic efficiency data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
